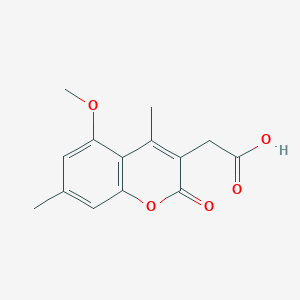

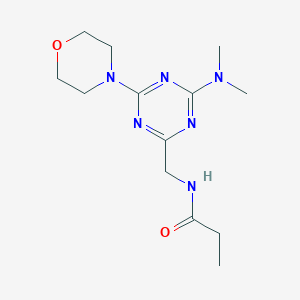

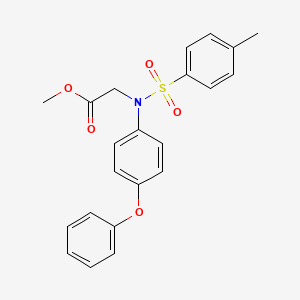

![molecular formula C19H16N6O4 B3013725 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034457-47-9](/img/structure/B3013725.png)

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be inferred from the methods used to create similar triazolopyrimidine derivatives. In one study, a series of derivatives incorporating 1,2,4-triazolo[4,3-a]pyrimidine were synthesized starting from a 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide precursor . This suggests that the synthesis of the compound may involve a multi-step process, including the formation of a carbohydrazide intermediate, followed by subsequent reactions with appropriate reagents to introduce the oxadiazolyl and dihydrobenzodioxine moieties.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, such as the 1,2,4-triazolo[4,3-a]pyrimidine core, which is a common feature in compounds with potential pharmacological activities . The presence of the 3-methyl-1,2,4-oxadiazolyl group suggests additional sites for potential interactions with biological targets. The electrostatic isopotential maps of related compounds have been mentioned as distinct and potentially related to their anticonvulsant activity, which could also be relevant for the compound under analysis .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. The triazolopyrimidine core may participate in hydrogen bonding due to the presence of nitrogen atoms, while the oxadiazolyl group could be involved in electrophilic substitution reactions. The dihydrobenzodioxine moiety may undergo reactions typical of aromatic ethers, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of activating or deactivating groups .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, related compounds have been characterized in terms of pKa and lipophilicity, which are important factors influencing bioavailability and pharmacokinetics . The compound's solubility, stability, and reactivity would be influenced by the nature of its heterocyclic rings and substituents, which could be inferred from studies on similar molecules .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- A study explored the synthesis of enaminones as precursors for various substituted pyrazoles, demonstrating their potential in generating compounds with notable antitumor and antimicrobial activities. These synthetic routes offer insights into the chemical versatility of compounds related to the specified chemical structure (Riyadh, 2011).

- Research on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has revealed the potential for creating diverse compounds with significant applications, suggesting the adaptability of such frameworks in developing novel chemical entities (El‐Sayed et al., 2008).

Biological Activities and Applications

- The synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were undertaken, highlighting significant antimicrobial activity. This suggests the potential of such compounds in therapeutic applications, particularly as antimicrobial agents (Suresh et al., 2016).

- Another study demonstrated the synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives, further emphasizing the capacity of these chemical structures to serve as bases for developing antimicrobial agents (Bektaş et al., 2010).

Development of New Compounds with Therapeutic Potential

- A focused study on the synthesis, antioxidant, and antimicrobial activities of new derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine structure revealed compounds with high activity against various microbial strains, highlighting the potential for these compounds in medicinal chemistry applications (Bassyouni et al., 2012).

- The synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle in positions 6, 7, and 8, aimed at developing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides for pharmacological testing, further underscores the vast potential of such compounds in drug discovery and development (Karpina et al., 2019).

Direcciones Futuras

Oxadiazoles have established their potential for a wide range of applications, including medicinal chemistry, material science, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure and multiple functional groups, could be a subject of interest for future research in these areas .

Mecanismo De Acción

Target of Action

Compounds containing the1,3,4-oxadiazole nucleus, which is present in the given compound, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It is known that1,3,4-oxadiazoles have become important synthons in the development of new drugs . They interact with their targets in a way that leads to their reported biological activities .

Biochemical Pathways

Given the broad range of biological activities associated with1,3,4-oxadiazoles , it can be inferred that multiple pathways might be affected .

Result of Action

The various biological activities associated with1,3,4-oxadiazoles suggest that the compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-11-21-19(29-24-11)12-5-4-8-25-16(22-23-17(12)25)9-20-18(26)15-10-27-13-6-2-3-7-14(13)28-15/h2-8,15H,9-10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWITSWFMCNCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)

![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)